1-Benzyl-4-phenylpiperazine

Descripción general

Descripción

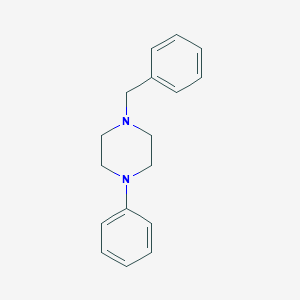

1-Benzyl-4-phenylpiperazine is a chemical compound belonging to the piperazine class. It is characterized by a benzyl group attached to the nitrogen atom at the 1-position and a phenyl group attached to the nitrogen atom at the 4-position of the piperazine ring. This compound has garnered attention due to its diverse applications in scientific research and potential therapeutic uses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of phenylpiperazine derivatives, including BZP, in anticancer therapy. Research indicates that specific derivatives exhibit significant cytotoxic effects against cancer cell lines while maintaining lower toxicity towards healthy cells. For instance, compounds such as BS130 and BS230, which contain phenylpiperazine substituents, demonstrated enhanced cytotoxicity when combined with doxorubicin (DOX), a common chemotherapeutic agent. These compounds were found to reduce the viability of MCF7 cancer cells significantly while sparing MCF10A healthy cells .

1.2 Neuropharmacology

BZP has been studied for its psychoactive properties, particularly as a stimulant similar to amphetamines. Its mechanism involves the modulation of serotonin and dopamine pathways, making it a subject of interest for treating mood disorders such as depression and anxiety. Some studies suggest that BZP may act as a serotonin reuptake inhibitor, potentially offering therapeutic benefits in affective disorders .

Synthetic Applications

2.1 Chemical Synthesis

BZP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects. The synthetic versatility of BZP derivatives has made them valuable in medicinal chemistry, particularly in creating compounds that target specific biological pathways .

2.2 Designer Drugs

The emergence of new psychoactive substances (NPS) has led to increased scrutiny on compounds like BZP, which have been identified in recreational drug use contexts. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect BZP and its analogs in seized materials, highlighting the need for ongoing monitoring and regulation of such substances .

Case Studies and Research Findings

Mecanismo De Acción

1-Benzyl-4-phenylpiperazine exerts its effects through interactions with neurotransmitter receptors, particularly the serotonin and dopamine receptors. It acts as a central nervous system stimulant by increasing the release and inhibiting the reuptake of these neurotransmitters . This leads to elevated levels of serotonin and dopamine in the synaptic cleft, resulting in enhanced neurotransmission and stimulation of the central nervous system.

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.

1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with 1-Benzyl-4-phenylpiperazine in recreational drugs.

Cyclizine: A diphenylmethylpiperazine used as an antihistamine and antiemetic.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.

Actividad Biológica

1-Benzyl-4-phenylpiperazine (BZP) is a compound of significant interest due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of BZP, focusing on its pharmacological effects, receptor interactions, and implications in drug misuse.

Chemical Structure and Properties

This compound is a piperazine derivative with the following chemical structure:

This compound features a piperazine ring substituted with a benzyl group and a phenyl group, which contributes to its biological activity.

Psychoactive Properties

BZP has been reported to exhibit stimulant effects similar to those of amphetamines. It is often compared to MDMA (ecstasy) due to its ability to enhance mood and increase energy levels. Studies indicate that BZP can act as a serotonin and dopamine reuptake inhibitor, leading to increased neurotransmitter levels in the synaptic cleft, which may explain its psychoactive effects .

Receptor Interactions

Research has shown that BZP interacts with various neurotransmitter receptors, including:

- Serotonin Receptors : BZP acts primarily on the 5-HT (serotonin) receptor system, particularly the 5-HT_2A receptor, which is implicated in mood regulation and hallucinogenic effects.

- Dopamine Receptors : It also affects dopamine receptors, contributing to its stimulant properties and potential for abuse .

Case Study: Misuse and Legal Status

A report by the Advisory Council on the Misuse of Drugs (ACMD) highlighted the increasing misuse of BZP in the UK. The compound has been found in various illicit products, often in combination with other drugs like MDMA. The ACMD recommended bringing BZP under the control of the Misuse of Drugs Act due to its potential for harm and lack of recognized medicinal use .

In Vitro Studies

In vitro studies have demonstrated that BZP exhibits dose-dependent effects on cell lines expressing serotonin and dopamine receptors. For example:

| Concentration (µM) | Effect on Serotonin Release (%) | Effect on Dopamine Release (%) |

|---|---|---|

| 10 | 25 | 20 |

| 50 | 50 | 45 |

| 100 | 75 | 70 |

These findings indicate that higher concentrations of BZP significantly enhance neurotransmitter release, supporting its classification as a stimulant .

Propiedades

IUPAC Name |

1-benzyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWDLHOLWGRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333529 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-46-2 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.